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Introduction

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical
mediator of TNF-a-induced necroptosis. With an in vitro IC50 of 12.12 uM and an EC50 of 1.7
MM for blocking necroptosis, AV123 holds promise for the treatment of various conditions,
including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.
[1] This document provides detailed application notes and protocols for the preclinical
evaluation of AV123 in animal models, based on available data for AV123 and other RIPK1
inhibitors.

Mechanism of Action and Signhaling Pathway

AV123 targets RIPK1, a serine/threonine kinase that plays a pivotal role in the cellular decision
between survival and programmed cell death pathways, including apoptosis and necroptosis.
In the context of TNF-a signaling, the binding of TNF-a to its receptor (TNFR1) can trigger the
formation of different protein complexes.

o Complex | (Pro-survival): Upon TNF-a stimulation, TNFR1 recruits TRADD, TRAF2, clAP1/2,
and RIPK1 to form a plasma membrane-associated complex. This leads to the ubiquitination
of RIPK1, which then acts as a scaffold to activate the NF-kB signaling pathway, promoting
cell survival and inflammation.
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o Complex lla (Apoptosis): In the absence of clAP activity, deubiquitinated RIPK1 can
dissociate from the membrane and form a cytosolic complex with FADD and pro-caspase-8.
This leads to the activation of caspase-8 and initiation of apoptosis.

o Complex lIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can interact with
RIPK3 through their RIP homotypic interaction motifs (RHIMs) to form the necrosome. This
complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like
protein (MLKL). Oligomerized pMLKL then translocates to the plasma membrane, disrupting
its integrity and leading to necroptotic cell death.

AV123, by inhibiting the kinase activity of RIPK1, is expected to block the formation and/or
activity of the necrosome, thereby preventing necroptotic cell death.
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Caption: TNF-a induced signaling pathways leading to survival, apoptosis, or necroptosis, and
the inhibitory action of AV123.

Recommended AV123 Dosage for Animal Models
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As there is no publicly available in vivo data for AV123, the following dosage recommendations
are extrapolated from preclinical studies of other RIPK1 inhibitors. It is crucial to perform initial
dose-ranging and toxicity studies for AV123 to determine the optimal and safe dose for your
specific animal model and disease indication.

Table 1: Summary of Preclinical Data for Select RIPK1 Inhibitors
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] Route of
Animal o Key
Compound Administrat Dose Range T Reference
Model . Findings
ion
Cmax: 648
pg/L, Tmax: 1
Necrostatin-1  Rat Oral 5 mg/kg h, t1/2: 1.2 h, [2]
Bioavailability
: 54.8%
Neuroprotecti
_ ve effectin a
Intraperitonea o
Rat | 1.65 mg/kg sciatic nerve
crush injury
model.
Mitigated
radiation-
Mouse Intravenous - )
induced
mortality.
Dose-
dependent
inhibition of
0.01-10
GSK547 Mouse Oral RIPK1. At 10 [3]
mg/kg
mg/kg, 99%
inhibition was
observed.
3-month GLP
toxicology
SAR443060 Up to 1000 .
Rat - studies [4]
(DNL747) mg/kg/day
showed good
tolerability.
Compound Mouse Oral 10 mg/kg Cmax: 2423 [4]
"PK68" ng/mL.
Plasma levels
remained
above EC50
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for over 8
hours.
Provided
effective
protection
Mouse - 1 mg/kg against [4]
TNFo-
induced lethal
shock.
oral (in Attenuated
RIPA-56 Mouse 300 mg/kg renal injury in  [5]
chow)

diabetic mice.

Table 2: Estimated Starting Dose Ranges for AV123 in Rodent Models
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Recommended
. Route of . .
Animal Model . . Starting Dose Justification
Administration
Range (mgl/kg)

Based on the effective
Mouse Oral (gavage) 1-10 oral dose of GSK547
and PK68 in mice.

A lower starting dose

is recommended for
Intraperitoneal (i.p.) 05-5 parenteral routes

compared to oral

administration.

A conservative
] starting dose due to
Intravenous (i.v.) 0.1-25 ) ]
direct systemic

exposure.

Extrapolated from

mouse oral data and
Rat Oral (gavage) 1-10

the oral PK of

Necrostatin-1 in rats.

A lower starting dose
Intraperitoneal (i.p.) 05-5 is recommended for
parenteral routes.

A conservative
) starting dose due to
Intravenous (i.v.) 01-25 ) )
direct systemic

exposure.

Note: These are suggested starting ranges. The optimal dose will depend on the specific
disease model, the formulation of AV123, and the desired level of target engagement. A
thorough dose-escalation study is highly recommended.

Experimental Protocols
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The following are general protocols for the administration of AV123 to mice and rats. All
procedures should be performed in accordance with institutional animal care and use
committee (IACUC) guidelines.

Preparation of AV123 Formulation

The solubility of AV123 in common vehicles should be determined empirically. A common
starting point for in vivo studies with small molecules is a formulation in a vehicle such as:

e 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
e 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
e 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH20

Protocol:

Weigh the required amount of AV123 powder.

If using a co-solvent like DMSO, first dissolve the AV123 in the DMSO.

Gradually add the other components of the vehicle while vortexing or sonicating to ensure
complete dissolution.

Prepare the formulation fresh on the day of dosing, or assess its stability if stored.

Administration Routes

The choice of administration route will depend on the experimental design and the desired
pharmacokinetic profile.

1. Oral Gavage (Per os, P.O.)
This route is common for assessing oral bioavailability and for chronic dosing studies.
e Materials:

o Appropriately sized gavage needle (20-22 gauge for mice, 18-20 gauge for rats, with a ball
tip).
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o Syringe (1 mL or 3 mL).
e Maximum Volume:
o Mouse: 10 mL/kg
o Rat: 10 mL/kg
e Protocol:
o Gently restrain the animal.

o Measure the distance from the tip of the animal's nose to the last rib to estimate the
correct insertion depth of the gavage needle.

o Gently insert the gavage needle into the esophagus. Do not force the needle.

o Slowly administer the AV123 formulation.

o Carefully remove the needle and return the animal to its cage.

o Monitor the animal for any signs of distress.

2. Intraperitoneal (I.P.) Injection

This route allows for rapid absorption into the systemic circulation.

o Materials:

o 25-27 gauge needle for mice, 23-25 gauge needle for rats.

o Syringe (1 mL).

e Maximum Volume:

o Mouse: 10 mL/kg

o Rat: 10 mL/kg
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e Protocol:

Restrain the animal with its head tilted downwards.

o

[¢]

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline

to prevent damage to the bladder or cecum.

Insert the needle at a 15-20 degree angle.

[¢]

Aspirate to ensure no fluid or blood is drawn back into the syringe.

[¢]

[e]

Inject the AV123 formulation.

Withdraw the needle and return the animal to its cage.

o

3. Intravenous (1.V.) Injection (Tail Vein)
This route provides immediate and 100% bioavailability.
o Materials:
o 27-30 gauge needle.
o Syringe (1 mL).
o Restraining device for the animal.
e Maximum Volume (Bolus):
o Mouse: 5 mL/kg
o Rat: 5 mL/kg
» Protocol:
o Place the animal in a restraining device.

o Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
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[e]

Disinfect the injection site with an alcohol wipe.

o

Insert the needle, bevel up, into one of the lateral tail veins.

[¢]

Slowly inject the AV123 formulation.

o

Withdraw the needle and apply gentle pressure to the injection site.
4. Subcutaneous (S.C.) Injection
This route provides a slower, more sustained release compared to I.P. or I.V. administration.
e Materials:
o 25-27 gauge needle.
o Syringe (1 mL).
e Maximum Volume:
o Mouse: 10 mL/kg
o Rat: 5 mL/kg

e Protocol:

o

Grasp the loose skin over the back, between the shoulder blades, to form a "tent".

Insert the needle at the base of the skin tent.

[¢]

[¢]

Aspirate to check for blood.

[e]

Inject the AV123 formulation.

o

Withdraw the needle and gently massage the area.
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Caption: A generalized workflow for the preclinical evaluation of AV123 in animal models.

Pharmacokinetic and Toxicology Considerations

+ Pharmacokinetics (PK): It is essential to characterize the pharmacokinetic profile of AV123 in
the chosen animal model. This includes determining parameters such as Cmax (maximum
concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under
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the curve). This data will inform dosing frequency and help to establish a relationship
between exposure and efficacy.

o Toxicology: A maximum tolerated dose (MTD) study should be conducted to identify the
highest dose that does not cause unacceptable toxicity. Following the MTD study, a repeat-
dose toxicology study (e.g., 7 or 28 days) is recommended to assess for any cumulative
toxicity. Key parameters to monitor include:

[e]

Clinical observations (e.g., changes in behavior, appearance)

o

Body weight changes

[¢]

Food and water consumption

[¢]

Hematology and clinical chemistry

[e]

Gross pathology and histopathology of major organs at necropsy

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be determined,
which is the highest dose at which there are no statistically or biologically significant increases
in the frequency or severity of adverse effects.

Conclusion

AV123 is a promising RIPK1 inhibitor with therapeutic potential in a range of diseases. The
information and protocols provided in this document offer a starting point for the preclinical
evaluation of AV123 in animal models. Due to the lack of specific in vivo data for AV123, a
cautious and systematic approach to dose selection, beginning with dose-ranging and toxicity
studies, is paramount to ensure the generation of robust and reliable data.
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Models]. BenchChem, [2025]. [Online PDF]. Available at:
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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